myo-Inositol 1,4-bisphosphothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118628-30-1 |
|---|---|
Molecular Formula |
C6H14O10P2S2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1 |
InChI Key |
OPMBHBIGYSHUBJ-OHMVJDTGSA-N |
SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |
Synonyms |
I-1,4-BPS inositol 1,4-bisphosphorothioate myo-inositol 1,4-bisphosphothioate |
Origin of Product |
United States |
Enzymatic Recognition and Metabolic Stability of Myo Inositol 1,4 Bisphosphothioate
Interaction with Inositol (B14025) Polyphosphate Phosphatases
Inositol polyphosphate phosphatases are crucial for the termination of inositol phosphate (B84403) signaling by dephosphorylating these second messengers. The introduction of a sulfur atom in place of an oxygen in the phosphate group of myo-inositol 1,4-bisphosphothioate confers a marked resistance to these enzymes.
Characterization of Resistance to Phosphatase-Catalyzed Dephosphorylation
The synthesis of DL-myo-inositol 1,4-bisphosphothioate has been reported as a phosphatase-resistant analogue of myo-inositol 1,4-bisphosphate. nih.govuj.ac.zanih.govresearchgate.net The phosphorothioate (B77711) group is not readily hydrolyzed by phosphatases, which typically recognize and cleave phosphate ester bonds. This resistance to enzymatic degradation makes this compound a stable analogue, ideal for probing the pathways of inositol phosphate metabolism without the complication of rapid breakdown.
Kinetic Analysis of Phosphatase Inhibition by this compound
Detailed kinetic analysis of the inhibition of inositol polyphosphate 5-phosphatase by phosphorothioate analogues of inositol phosphates reveals the nature of their interaction. For instance, L-chiro-inositol 1,4,6-trisphosphorothioate has been shown to be a potent inhibitor of soluble inositol (1,4,5)P3/(1,3,4,5)P4-polyphosphate 5-phosphatase. nih.gov The following table summarizes the kinetic parameters for the inhibition of this enzyme by a related phosphorothioate compound.
| Inhibitor | Substrate | Type of Inhibition | Apparent Ki (μM) |
| L-chiro-Ins(1,4,6)PS3 | Ins(1,4,5)P3 | Competitive | 0.67 |
| L-chiro-Ins(1,4,6)PS3 | Ins(1,3,4,5)P4 | Noncompetitive | 0.44 |
| Data from Hansbro et al. (1994) nih.gov |
While direct kinetic data for this compound is not extensively available in the literature, the data from structurally similar phosphorothioate analogues suggest that it would likely act as a competitive or non-competitive inhibitor of inositol polyphosphate phosphatases, with the exact mechanism depending on the specific enzyme and substrate. The stability of the phosphorothioate bond prevents turnover, leading to the occupation of the active site and inhibition of the enzyme's function.
Modulation of Inositol Polyphosphate Kinases
Inositol polyphosphate kinases are responsible for the phosphorylation of inositol phosphates, leading to the generation of more highly phosphorylated species. The interaction of this compound with these enzymes can provide insights into their substrate specificity and potential for therapeutic intervention.
Evaluation as a Substrate for Inositol Polyphosphate Kinases
The suitability of this compound as a substrate for inositol polyphosphate kinases is an area of ongoing investigation. For a molecule to be a substrate, the kinase must not only bind it but also be able to catalyze the transfer of a phosphate group to one of its hydroxyls. The presence of the phosphorothioate groups may influence the binding affinity and the orientation of the molecule within the active site. Research on other inositol phosphate analogues has shown that modifications to the inositol ring can impact whether the molecule acts as a substrate or an inhibitor. nih.gov For example, some analogues are not phosphorylated but still bind to the kinase, thereby acting as inhibitors.
Assessment of Inhibitory Effects on Kinase Activity
Analogues of inositol phosphates have been assessed for their ability to inhibit the activity of various kinases, including phosphoinositide 3-kinases (PI 3-kinases). nih.gov The inhibitory action of these analogues suggests that this compound could also function as a kinase inhibitor. The mechanism of inhibition would likely involve the compound binding to the active site of the kinase, preventing the binding of the natural substrate, such as Ins(1,4,5)P3. The following table illustrates the inhibitory effects of a related phosphorothioate analogue on PI 3-kinase activity.
| Compound | Effect on PI 3-Kinase |
| L-chiro-inositol 2,3,5-trisphosphorothioate | Reversible inhibition |
| Data from Mehrotra et al. (1995) nih.gov |
The potential for this compound to act as a selective inhibitor of certain inositol polyphosphate kinases makes it a valuable molecular probe for dissecting the complex signaling pathways governed by these enzymes. Further research is required to fully elucidate the specific kinases that are targeted by this compound and the kinetic parameters of these interactions.
Substrate Mimicry and Altered Metabolic Fate
This compound is a structural analog of the endogenous signaling molecule myo-inositol 1,4-bisphosphate. The key structural difference lies in the substitution of one or more non-bridging oxygen atoms with sulfur in the phosphate groups, creating phosphothioate moieties. This seemingly subtle modification has profound implications for its interaction with the enzymatic machinery of the cell, leading to a significantly altered metabolic fate.
This resistance to hydrolysis is a hallmark of its altered metabolic fate. While myo-inositol 1,4-bisphosphate is rapidly dephosphorylated by enzymes such as inositol-1,4-bisphosphate 1-phosphatase, this compound persists within the cellular environment for a longer duration. This enhanced metabolic stability makes it a valuable tool for studying the specific roles of myo-inositol 1,4-bisphosphate in cellular signaling, as it can effectively act as a sustained mimic of the natural signal.
The enzymatic resistance of phosphothioate analogs of inositol phosphates has been demonstrated in various studies. For instance, myo-Inositol phosphorothioates, as a class of compounds, have been shown to be resistant to phosphatase-catalysed breakdown nih.gov. This inherent stability allows for the decoupling of the signaling effects of the molecule from its rapid degradation, providing a clearer window into its downstream consequences.
Impact on Cellular Inositol Phosphate Metabolism Networks
The introduction of a metabolically stable analog like this compound into a cell can have significant repercussions for the entire inositol phosphate metabolism network. This intricate network is a dynamic system of kinases and phosphatases that tightly regulate the levels of various inositol phosphate isomers, each with distinct signaling roles.
By acting as a persistent mimic of myo-inositol 1,4-bisphosphate, this compound can competitively inhibit the enzymes that normally bind and process the natural substrate. For example, it can occupy the active site of inositol-1,4-bisphosphate 1-phosphatase without being efficiently hydrolyzed. This can lead to an accumulation of endogenous myo-inositol 1,4-bisphosphate, as its primary route of degradation is blocked.
Furthermore, the sustained presence of this compound could potentially influence the activity of other enzymes in the pathway. For instance, it might allosterically modulate the activity of kinases that are responsible for phosphorylating myo-inositol 1,4-bisphosphate to higher-order inositol phosphates. The exact nature of these interactions, whether inhibitory or potentiating, would depend on the specific enzyme and the binding characteristics of the thio-analog.
The use of such a metabolically stable analog can, therefore, serve as a powerful method to probe the complex feedback and feed-forward loops within the inositol phosphate signaling cascade. By observing the cellular responses to the introduction of this compound, researchers can gain insights into the specific functions of myo-inositol 1,4-bisphosphate and the consequences of its sustained signaling. This can help to elucidate its role in various cellular processes, from calcium mobilization to gene expression.
While specific quantitative data on the interaction of this compound with all the enzymes of the inositol phosphate network is not extensively available in the literature, the qualitative understanding of its metabolic stability and substrate mimicry provides a strong foundation for its use as a research tool.
Mechanistic Elucidation of Cellular Signaling Through Myo Inositol 1,4 Bisphosphothioate Probes
Probing Intracellular Calcium Homeostasis and Mobilization
There is a lack of available scientific data detailing the influence of myo-Inositol 1,4-bisphosphothioate on intracellular calcium release mechanisms and its specific interactions with inositol (B14025) 1,4,5-trisphosphate receptors (InsP3R). Consequently, an analysis of its agonist or antagonist properties at these receptors cannot be provided at this time.
Dissection of myo-Inositol Signaling Pathways
Due to the absence of specific research utilizing this compound as a probe, its role in unraveling phosphatidylinositol phosphate-mediated signaling and its contribution to understanding second messenger dynamics have not been documented in the scientific literature.
Investigation of Protein-Ligand Binding Events
The interaction of this compound with its protein targets is a key determinant of its biological activity. Understanding the specifics of this binding provides a window into the molecular basis of signal transduction.
Determination of Binding Affinities and Specificity for Target Proteins
While specific binding affinity data for this compound is not extensively documented, studies on its close structural analog, myo-inositol 1,4-bisphosphate, and other phosphothioate derivatives of inositol phosphates provide valuable insights. The replacement of an oxygen atom with a larger sulfur atom in the phosphate (B84403) group can influence the charge distribution and steric profile of the molecule, which in turn affects its interaction with protein binding pockets.
Research on inositol phosphothioate analogs has shown that they can act as full or partial agonists at their target receptors, though often with a reduced affinity compared to their native counterparts. For instance, DL-inositol 1,4,5-trisphosphorothioate was found to be approximately three-fold less potent than DL-inositol 1,4,5-trisphosphate in mobilizing intracellular calcium, indicating a moderately lower binding affinity for the inositol 1,4,5-trisphosphate receptor. nih.gov Similarly, a 1D-2,3-dideoxy-myo-inositol 1,4,5-trisphosphorothioate analog exhibited a binding constant (Kd) of 810 nM for the Ins(1,4,5)P3 receptor, a significant decrease from the 54 nM Kd of the natural ligand. nih.gov This suggests that the phosphothioate modification can decrease binding affinity.
The specificity of this compound for its target proteins is dictated by the precise arrangement of the phosphothioate groups on the myo-inositol ring. These groups engage in electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, within the binding sites of target proteins. One of the key targets for myo-inositol 1,4-bisphosphate is the SH2-containing inositol 5-phosphatase (SHIP), an enzyme involved in the phosphoinositide 3-kinase (PI3K) signaling pathway.
Interactive Data Table: Binding Affinities of Inositol Phosphate Analogs
| Compound | Target Protein | Binding Affinity (IC50/Kd) | Reference |
|---|---|---|---|
| D-myo-Inositol 1,4-bisphosphate | Inositol polyphosphate 1-phosphatase | Km = 17 µM | uni.lu |
| D-myo-Inositol 1,4-bisphosphate | Inositol-1,4-bisphosphate 1-phosphatase | Km = 0.9 µM | nih.gov |
| 1D-2,3-dideoxy-myo-inositol 1,4,5-trisphosphorothioate | Inositol 1,4,5-trisphosphate Receptor | Kd = 810 nM | nih.gov |
Insights into Conformational Requirements for Protein Recognition
The binding of this compound to its protein partners is not merely a matter of charge-charge interactions; it also involves a precise conformational fit. The myo-inositol ring can adopt various chair conformations, and the specific orientation of the axial and equatorial phosphothioate groups is critical for recognition by the target protein.
Upon binding, both the ligand and the protein can undergo conformational changes. nih.gov For instance, studies on inositol phosphate binding to the pleckstrin homology (PH) domain of phospholipase C-delta 1 (PLC-δ1) have shown that the protein undergoes a conformational shift to create a binding pocket that accommodates the inositol phosphate. The interaction is primarily driven by the phosphate groups, with the inositol ring itself having fewer direct contacts with the protein.
The substitution of sulfur in the phosphothioate groups can subtly alter the preferred conformation of the myo-inositol ring and the torsional angles of the phosphothioate-ester bonds. These seemingly minor changes can have a significant impact on how the molecule fits into the binding pocket of a protein, thereby influencing binding affinity and specificity. The larger van der Waals radius of sulfur compared to oxygen may lead to steric clashes or altered hydrogen bonding patterns within the binding site, providing a structural basis for the observed differences in affinity between phosphothioate analogs and their natural counterparts.
Structural Insights into Ligand Protein Interactions Involving Myo Inositol 1,4 Bisphosphothioate
Crystallographic Studies of Inositol (B14025) Phosphate-Binding Proteins in Complex with Analogs
While a crystal structure of a protein in complex with myo-inositol 1,4-bisphosphothioate is not yet publicly available, a wealth of information can be gleaned from crystallographic studies of proteins bound to structurally similar inositol phosphate (B84403) analogs. These studies provide a foundational understanding of the binding pockets and the conformational changes that proteins undergo upon ligand binding.
Structural Basis of Ligand-Induced Conformational Changes in Enzymes
The binding of inositol phosphates to enzymes and receptors is a dynamic process that often induces significant conformational changes in the protein. These structural rearrangements are crucial for signal transduction and enzymatic activity. For instance, the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), a key player in intracellular calcium signaling, undergoes substantial conformational shifts upon binding its ligand, IP3. utoronto.ca Cryo-electron microscopy and X-ray crystallography have revealed that the N-terminal region of the IP3R, which houses the IP3-binding core, exists in a flexible state that becomes more compact and ordered upon ligand binding. utoronto.caresearchgate.net This compaction is driven by the coordination of the inositol phosphates by a cluster of positively charged residues, primarily arginine and lysine (B10760008), within the binding pocket. researchgate.net
The binding of IP3 is thought to trigger a cascade of conformational changes that propagate from the ligand-binding domain to the channel gate, ultimately leading to the release of calcium from the endoplasmic reticulum. nih.govnih.gov Studies on IP3R constructs show that the binding of IP3 restricts the motion of flexible linkers, driving the equilibrium towards a more compact structure. utoronto.ca These ligand-induced changes are not limited to receptors. Inositol phosphate kinases, such as inositol 1,4,5-trisphosphate 3-kinase (IP3K), also exhibit significant structural alterations upon substrate binding, which are essential for catalysis. nih.govnih.gov
Analysis of Active Site Plasticity in Kinase and Phosphatase Interactions
The active sites of inositol phosphate kinases and phosphatases are not rigid templates but rather dynamic entities that can adapt to accommodate various ligands. This "active site plasticity" is a key determinant of substrate specificity and promiscuity. nih.govnih.govox.ac.ukuea.ac.uk For example, studies on IP3K have shown that its active site can undergo a "helix-tilt" to bind a variety of structurally modified ligands, including those with substitutions at the 3-hydroxyl position. nih.govox.ac.uk This flexibility allows the enzyme to phosphorylate unexpected substrates, highlighting a degree of promiscuity that was not previously appreciated. nih.govnih.gov
The ability of these enzymes to bind a range of inositol phosphate analogs, including phosphorothioate-containing molecules, underscores the adaptability of their active sites. The substitution of a phosphate oxygen with a larger, more polarizable sulfur atom in phosphorothioates can alter the charge distribution and steric bulk of the ligand. nih.gov The fact that many kinases and phosphatases can still bind and, in some cases, process these analogs suggests that their active sites can tolerate these modifications. This plasticity is crucial for the development of selective inhibitors and probes for studying inositol phosphate signaling pathways.
Computational Modeling and Molecular Docking of this compound
In the absence of experimental crystal structures, computational modeling and molecular docking serve as powerful tools to predict the binding modes of this compound with its target proteins. These in silico approaches provide valuable insights into the specific interactions that govern ligand recognition and can guide the design of new, more potent analogs.
Docking studies on various inositol phosphate analogs with proteins like the IP3 receptor and inositol phosphate kinases have revealed key features of their binding pockets. nih.govnih.govdocumentsdelivered.comfrontiersin.org These studies consistently show that the phosphate (or in this case, phosphothioate) groups form critical salt bridges with positively charged residues such as arginine and lysine. frontiersin.org The hydroxyl groups of the inositol ring also contribute to binding affinity through a network of hydrogen bonds with the protein backbone and side chains.
For this compound, it is predicted that the 1- and 4-phosphorothioate groups would engage in similar electrostatic interactions as the phosphate groups of the parent molecule, myo-inositol 1,4-bisphosphate. The larger size of the sulfur atom compared to oxygen in the phosphorothioate (B77711) group may lead to subtle adjustments in the binding pocket to accommodate the ligand. Molecular dynamics simulations can further elucidate the dynamic nature of these interactions and the conformational flexibility of both the ligand and the protein upon binding. frontiersin.org These computational approaches are invaluable for generating hypotheses about the binding orientation and affinity of this compound, which can then be tested experimentally.
Structure-Activity Relationship Studies for Phosphorothioate Analogs
Structure-activity relationship (SAR) studies provide a systematic way to understand how chemical modifications to a molecule affect its biological activity. For inositol phosphate analogs, SAR studies have been instrumental in defining the key structural features required for interaction with their target proteins.
Defining Minimal Structural Requirements for Biological Activity
Research on a variety of inositol phosphate analogs has helped to delineate the minimal structural elements necessary for binding to receptors and enzymes. For the IP3 receptor, the vicinal 4,5-bisphosphate group is crucial for high-affinity binding and channel activation. nih.gov However, studies with phosphorothioate analogs have shown that some modifications are well-tolerated. For instance, the replacement of the 5-phosphate with a phosphorothioate in myo-inositol 1,4-bisphosphate-5-phosphorothioate results in a compound that is resistant to phosphatases. rsc.org
Correlation Between Phosphorothioate Substitution and Receptor/Enzyme Interaction
The substitution of a phosphate with a phosphorothioate group can have significant effects on a ligand's interaction with its target protein. The phosphorothioate modification increases the lipophilicity of the phosphate group, which can enhance binding to proteins. nih.gov This is because the negative charge is more spread out in the phosphorothioate group, making it a "softer" anion that can form more favorable interactions with certain protein environments. nih.gov
Recent research on inositol thiophosphate analogs as allosteric activators of Clostridioides difficile Toxin B has shown that increasing the number of thiophosphate substitutions can improve affinity and enhance the stabilization of the protein's cysteine protease domain. nih.gov This improved interaction leads to enhanced autoproteolysis of the toxin. nih.gov These findings demonstrate that phosphorothioate substitution is a viable strategy for optimizing the binding and activity of inositol phosphate analogs. The increased negative charge and altered stereochemistry of the phosphorothioate group can lead to more potent and specific interactions with target proteins. nih.gov
Stereochemical Effects on Molecular Recognition and Biological Function
The three-dimensional arrangement of the phosphate (or phosphothioate) groups and hydroxyl groups on the myo-inositol ring is paramount for its recognition by and interaction with protein binding partners, such as inositol phosphate receptors and metabolic enzymes. The introduction of chiral centers upon phosphorylation means that different stereoisomers can exhibit markedly different biological activities.
The synthesis of DL-myo-inositol 1,4-bisphosphorothioate, a racemic mixture, has been reported. nih.gov A key characteristic of this phosphothioate analog is its resistance to degradation by phosphatases, which are enzymes that hydrolyze phosphate esters. nih.gov This resistance makes it a stable molecular probe for studying inositol phosphate-mediated signaling pathways.
While direct experimental data comparing the biological activities of the individual D- and L-enantiomers of this compound are not extensively available in the reviewed literature, the profound influence of stereochemistry on the molecular recognition of other inositol phosphates provides a strong basis for inferring its importance. For instance, studies on the inositol 1,4,5-trisphosphate (InsP3) receptor have demonstrated a clear stereochemical preference. The naturally occurring D-myo-inositol 1,4,5-trisphosphate binds to its receptor with significantly higher affinity than its L-enantiomer. nih.gov This stereospecificity is a common theme in the interaction of inositol phosphates with their protein targets.
The substitution of phosphate groups with phosphothioates can also influence the binding affinity for receptors and enzymes. For example, in the case of myo-inositol 1,4,5-trisphosphate analogs, a 3-phosphorothioate substituent was found to interact more favorably with the InsP3 receptor than would be predicted based on steric bulk alone, suggesting specific electronic or coordination interactions involving the sulfur atom. nih.gov
The biological function of myo-inositol 1,4-bisphosphate is primarily as a metabolic intermediate in the complex inositol phosphate signaling network. Its levels are tightly controlled by specific kinases and phosphatases. The introduction of phosphothioate groups in this compound renders it resistant to the action of inositol polyphosphate 1-phosphatase, the enzyme responsible for hydrolyzing the 1-phosphate of myo-inositol 1,4-bisphosphate. wikipedia.org This metabolic stability allows the phosphothioate analog to persist in cellular systems, making it a useful tool to probe the downstream effects of elevated myo-inositol 1,4-bisphosphate levels or to competitively inhibit the binding of the natural ligand to its effectors.
The differential effects of myo-inositol and another of its stereoisomers, D-chiro-inositol, on various physiological processes further underscore the critical role of stereochemistry. mdpi.comresearchgate.net These isomers can have distinct and sometimes opposing effects on cellular signaling pathways, highlighting that even subtle changes in the spatial orientation of the hydroxyl groups on the inositol ring can lead to vastly different biological outcomes. mdpi.com
Advanced Analytical Strategies for Myo Inositol 1,4 Bisphosphothioate and Its Biological Context
Chromatographic Separation Techniques for Inositol (B14025) Phosphorothioates
The separation of inositol phosphorothioates from complex biological matrices is a critical first step in their analysis. Various chromatographic techniques have been adapted and optimized to handle the unique physicochemical properties of these compounds.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of inositol phosphates. springernature.com Anion-exchange HPLC is frequently employed to separate inositol phosphates based on their charge, which is determined by the number of phosphate (B84403) groups. nih.gov For instance, a method using an anion exchange column with a sodium sulfate (B86663) gradient has been successful in separating inositol monophosphate, bisphosphate, trisphosphate, and tetrakisphosphate. nih.gov
Reversed-phase HPLC has also been utilized, often in combination with a micellar mobile phase containing a surfactant like hexadecyltrimethylammonium hydroxide, to separate positional isomers of inositol phosphates. nih.gov This approach offers an alternative to ion-exchange HPLC and can be advantageous for radiolabeled sample detection. nih.gov
The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both separation and sensitive detection. Anion exchange HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) allows for the simultaneous detection and quantification of various inositol phosphate forms, with detection limits as low as 25 pmol. nih.gov More advanced methods, such as ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS), have been developed. These methods sometimes employ a methylation strategy to neutralize the phosphate groups, enhancing chromatographic performance on reversed-phase columns. nih.govdp.tech
| HPLC Method | Column Type | Detection Method | Key Advantages | Reference |
| Anion-Exchange HPLC | Anion-Exchange | Conductivity, Post-column derivatization, MS | Good separation based on phosphate number | springernature.comnih.gov |
| Reversed-Phase HPLC | Reversed-Phase (e.g., C18) | UV, MS | Separation of isomers, compatibility with certain detectors | nih.gov |
| HPLC-ESI-MS | Anion-Exchange | Electrospray Ionization Mass Spectrometry | High sensitivity and specificity | nih.gov |
| UHPLC-ESI-MS/MS | Reversed-Phase (with methylation) | Tandem Mass Spectrometry | Improved chromatographic performance and isomer separation | nih.govdp.tech |
Capillary Electrophoresis (CE) and CE-MS for Isomer Separation
Capillary electrophoresis (CE) is a high-resolution separation technique particularly well-suited for charged molecules like inositol phosphates. scispace.com CE, especially when coupled with mass spectrometry (CE-MS), has emerged as a transformative strategy for the analysis of inositol phosphates and their pyrophosphate derivatives. ucl.ac.uk This technique offers baseline separation of regioisomers and enables the sensitive profiling of these molecules in complex biological samples like mammalian cells. ucl.ac.ukucl.ac.uk
The power of CE-MS is highlighted by its ability to identify new isomers of inositol pyrophosphates in mammalian tissues that were previously undescribed. rsc.orgnih.gov The method's high sensitivity allows for the measurement of these compounds even in minute samples such as colon biopsies and peripheral blood mononuclear cells. rsc.org
Ion Chromatography for Inositol Phosphate Detection
Ion chromatography (IC) is another robust technique for the analysis of inositol phosphates, particularly for their quantification in food and fecal samples. researchgate.net High-performance ion chromatography (HPIC) methods, often using gradient or isocratic elution with post-column reaction for UV detection, are efficient and highly selective. researchgate.net These methods are generally faster and simpler in terms of sample pretreatment compared to other techniques. researchgate.net Ion-exchange chromatography has also been used to isolate different inositol phosphate species, which can then be dephosphorylated and quantified by other means, such as gas chromatography. nih.gov
Mass Spectrometry-Based Detection and Quantification Approaches
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection of inositol phosphates and their analogs. Its ability to determine the mass-to-charge ratio of ions provides a high degree of confidence in compound identification.
Application of Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis
Stable isotope dilution (SID) mass spectrometry is a gold standard for the accurate quantification of molecules in complex mixtures. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest. nih.gov The ratio of the unlabeled (endogenous) to labeled (internal standard) analyte is then measured by MS.
This approach has been successfully applied to the analysis of inositol phosphates. For example, myo-inositol derived from different inositol phosphate species has been quantified using gas chromatography-mass spectrometry (GC-MS) with hexadeutero-myo-inositol as the internal standard. nih.gov Similarly, in CE-MS analysis, stable isotope-labeled internal standards enable matrix-independent quantitative assignment of inositol phosphates and pyrophosphates. scispace.com This allows for the accurate monitoring of these signaling molecules in various biological contexts, including studies of compartmentalized cellular synthesis pathways. scispace.com
Challenges and Advances in Distinguishing Inositol Phosphate Isomers and Enantiomers
A significant challenge in the analysis of inositol phosphates is the differentiation of their numerous positional isomers and enantiomers. These stereoisomers often have identical masses and very similar chemical properties, making their separation and distinct detection difficult.
Mass spectrometry alone typically cannot distinguish between isomers. Therefore, it must be coupled with a separation technique that can resolve them before they enter the mass spectrometer. As discussed, HPLC and CE are the primary methods used for this purpose. nih.govnih.govrsc.org For instance, CE-MS has demonstrated the ability to achieve baseline separation of regioisomers of inositol pyrophosphates. ucl.ac.ukucl.ac.uk
Recent advancements in MS-based techniques are continually improving our ability to tackle these challenges. For example, differential isotope labeling strategies combined with UHPLC-MS/MS have shown success in separating regioisomers of inositol phosphates. nih.gov Furthermore, high-resolution mass spectrometry, such as that performed on an Orbitrap mass spectrometer, provides highly characteristic fragmentation patterns of inositol phosphates, which can aid in their identification. bris.ac.uknih.gov The study of these fragmentation patterns is crucial for distinguishing between different inositol phosphate species and avoiding erroneous identification. bris.ac.uk
| Analytical Challenge | Advanced Strategy | Key Benefit | Reference |
| Isomer Separation | Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Baseline separation of regioisomers | ucl.ac.ukucl.ac.uk |
| Isomer Separation | UHPLC-MS/MS with differential isotope labeling | Enhanced separation of regioisomers | nih.gov |
| Accurate Quantification | Stable Isotope Dilution Mass Spectrometry | Matrix-independent and precise quantification | scispace.comnih.gov |
| Compound Identification | High-Resolution Mass Spectrometry (e.g., Orbitrap) | Characteristic fragmentation patterns for identification | bris.ac.uknih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and metabolic analysis of inositol phosphates and their derivatives. nih.gov Its ability to provide detailed information about the chemical environment and connectivity of atoms makes it ideal for characterizing molecules like myo-inositol 1,4-bisphosphothioate.
The structural elucidation relies heavily on both proton (¹H) and phosphorus (³¹P) NMR. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons on the inositol ring, allowing for the confirmation of the myo-inositol scaffold and the positions of the substituent groups. nih.gov The presence of two phosphothioate groups at the 1- and 4-positions significantly influences the chemical shifts of the adjacent protons compared to the parent myo-inositol. researchgate.nethmdb.ca
³¹P NMR is particularly crucial for confirming the presence and nature of the phosphothioate moieties. The chemical shifts of phosphorus in a phosphothioate group are distinct from those in a phosphate group, providing direct evidence of the sulfur substitution. Furthermore, heteronuclear correlation techniques, such as ¹H-³¹P HMQC (Heteronuclear Multiple Quantum Coherence), can be used to definitively link the phosphorus atoms to specific protons on the inositol ring, confirming the 1,4-substitution pattern.
While specific NMR data for this compound is not broadly published, the analytical strategy is well-established based on data from its close analogue, myo-inositol 1,4-bisphosphate. nih.gov
Table 1: Representative NMR Data for the Structural Analogue myo-Inositol 1,4-bisphosphate This table provides the basis for the characterization of its phosphothioate counterpart.
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| ¹H NMR | ||
| H-1 | 4.65 | J(H1,H2)=2.5, J(H1,H6)=9.5, J(H1,P1)=8.0 |
| H-2 | 4.05 | J(H2,H3)=2.5 |
| H-3 | 4.45 | J(H3,H4)=2.5 |
| H-4 | 4.55 | J(H4,H5)=9.5, J(H4,P4)=8.0 |
| H-5 | 3.65 | J(H5,H6)=9.5 |
| H-6 | 3.75 | J(H6,H1)=9.5 |
| ³¹P NMR | ||
| P-1 | +1.50 | |
| P-4 | +1.25 |
Data adapted from established literature for D-myo-inositol 1,4-bisphosphate. nih.gov Chemical shifts for the phosphothioate analogue are expected to differ, particularly in the ³¹P spectrum.
For metabolic characterization, advanced NMR techniques utilizing stable isotope labeling are employed. nih.gov Cells can be cultured in media containing ¹³C-labeled myo-inositol, which is then incorporated into various inositol phosphate metabolites. nih.govrsc.org By analyzing cell extracts with 2D NMR experiments like ¹H-¹³C HMQC, researchers can trace the metabolic fate of the labeled precursor. biorxiv.orgbiorxiv.org This method allows for the detection and quantification of inositol phosphates within complex biological mixtures, often at physiological concentrations. rsc.orgnih.gov When applied to this compound, this strategy would be used to assess its metabolic stability and identify any potential biotransformations, providing critical insights into its interaction with cellular metabolic machinery.
Bioassays and Enzyme Activity Profiling for Functional Assessment
Bioassays and enzyme activity profiling are essential for understanding the biological function of this compound, particularly its role as a phosphatase-resistant analogue of myo-inositol 1,4-bisphosphate. nih.gov The substitution of sulfur for oxygen in the phosphate group renders the molecule resistant to hydrolysis by many phosphatases, which are enzymes that cleave phosphate groups from substrates. nih.gov
Enzyme activity assays are the primary method for quantifying this resistance. In a typical assay, the compound is incubated with a purified phosphatase or a cell lysate containing phosphatase activity. The rate of hydrolysis is measured over time and compared to the rate for the natural substrate, myo-inositol 1,4-bisphosphate. The amount of inorganic phosphate released can be quantified using colorimetric methods, or the disappearance of the substrate can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov
The functional consequence of this phosphatase resistance is that this compound can act as a persistent modulator of biological pathways that are regulated by its natural counterpart. It can be used in cellular or biochemical assays to study the effects of sustained levels of a myo-inositol 1,4-bisphosphate-like signal. For instance, these assays can help determine the role of the myo-inositol 1,4,5-trisphosphate signaling pathway, where myo-inositol 1,4-bisphosphate is a key metabolite. nih.gov
Bioassays utilizing whole cells or tissues can reveal the functional impact of this stability. For example, by introducing this compound into cells, researchers can study its effect on processes like calcium signaling, cell proliferation, or gene transcription, which are known to be influenced by inositol phosphates. nih.govnih.gov The sustained action of the phosphothioate analogue can help to elucidate the downstream effects that might be transient or difficult to observe with the rapidly metabolized natural compound.
Table 2: Illustrative Enzyme Activity Profile: Hydrolysis by a Generic Phosphatase
| Substrate | Initial Concentration (µM) | Rate of Hydrolysis (µM/min) | Substrate Half-life (min) |
|---|---|---|---|
| myo-Inositol 1,4-bisphosphate | 100 | 15.2 | 4.5 |
| This compound | 100 | < 0.1 | > 1200 |
This table presents hypothetical but representative data demonstrating the significant resistance of the phosphothioate analogue to enzymatic degradation compared to its natural phosphate counterpart. nih.gov
Emerging Research Frontiers and Future Directions for Myo Inositol 1,4 Bisphosphothioate
Design and Synthesis of Novel, Highly Selective Phosphorothioate (B77711) Analogs
The synthesis of myo-inositol 1,4-bisphosphothioate has been a significant achievement, providing a metabolically stable analog of the endogenous signaling molecule myo-inositol 1,4-bisphosphate. The foundational synthesis of DL-myo-inositol 1,4-bisphosphorothioate was achieved using phosphite (B83602) chemistry on a protected myo-inositol precursor, followed by sulfurization. nih.govnih.govnih.govnih.gov This pioneering work established the feasibility of producing phosphorothioate-containing inositol (B14025) phosphates.
A key characteristic of these phosphorothioate analogs is their resistance to degradation by phosphatases, enzymes that rapidly hydrolyze natural inositol phosphates. nih.govnih.govnih.govnih.gov This resistance is conferred by the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) group. This modification makes the phosphorus center less electrophilic and thus less susceptible to nucleophilic attack by the active site residues of phosphatases.
The initial synthesis produced a racemic mixture of DL-myo-inositol 1,4-bisphosphorothioate. nih.govnih.govnih.gov Future research endeavors are now focused on the stereoselective synthesis of the individual D- and L-enantiomers. This is crucial as biological systems often exhibit strict stereospecificity, and the individual enantiomers may possess distinct biological activities. The development of synthetic routes to access enantiomerically pure forms will enable a more precise understanding of their interactions with specific protein targets.
Furthermore, the design of novel analogs is moving beyond simple phosphorothioate substitution. To enhance selectivity for specific enzyme targets, researchers are exploring the introduction of additional modifications to the inositol ring. These modifications could include the incorporation of bulky groups, altered stereochemistry of the hydroxyl groups, or the introduction of other functional groups that can form specific interactions with the target protein. The goal is to develop a library of analogs with varying affinities and selectivities for different inositol phosphate-binding proteins, thereby allowing for a more nuanced dissection of their individual roles in cellular signaling.
Table 1: Key Synthetic Approaches for Phosphorothioate Inositol Phosphate Analogs
| Precursor | Phosphorylation Method | Sulfurization Reagent | Key Feature of Analog | Reference |
| (+/-)-1,2:4,5-di-isopropylidene-myo-inositol | Phosphite chemistry | Elemental Sulfur | Phosphatase resistance | nih.govnih.gov |
| Protected myo-inositol | P(III) and P(V) chemistry | Not specified | Phosphatase-resistant second messenger analog | nih.govrsc.org |
Integration with Advanced Live-Cell Imaging and Optogenetic Techniques
The visualization of signaling molecules in real-time within living cells is a powerful tool for understanding their dynamic regulation. While direct imaging of this compound has not yet been reported, the development of fluorescently labeled inositol phosphate analogs provides a clear path forward. For instance, a fluorescently labeled analog of myo-inositol 1,4,5-trisphosphate has been synthesized by attaching a reporter group at the 1-position via a phosphorothioate linkage. rsc.org This strategy could be adapted to synthesize fluorescently tagged this compound. Such probes would enable researchers to track the localization and concentration changes of this stable analog within cellular compartments in response to various stimuli, providing insights into its sites of action.
Optogenetics, a technique that uses light to control the activity of proteins, offers another exciting frontier. While optogenetic tools for directly controlling the concentration of this compound are not yet available, the principles have been established for other phosphoinositides. These tools typically involve light-inducible recruitment of phosphatases or kinases to specific cellular membranes, allowing for the spatiotemporal control of phosphoinositide levels. A similar approach could be envisioned for this compound, where light could be used to uncage a protected form of the molecule or to control the activity of a yet-to-be-discovered enzyme that acts upon it.
The integration of such advanced imaging and control techniques will be instrumental in elucidating the precise spatiotemporal dynamics of myo-inositol 1,4-bisphosphate signaling and the effects of its stable analog.
Exploration of Undiscovered Enzyme Targets and Regulatory Pathways
A primary advantage of this compound is its resistance to hydrolysis by phosphatases that act on its natural counterpart, myo-inositol 1,4-bisphosphate. nih.govnih.govnih.gov The key enzyme responsible for the degradation of myo-inositol 1,4-bisphosphate is myo-inositol-1,4-bisphosphate 1-phosphatase, which specifically removes the phosphate group at the 1-position. nih.govwikipedia.org The phosphorothioate substitution at this position in this compound likely renders it a poor substrate, and potentially an inhibitor, of this enzyme.
This inherent stability makes this compound an excellent tool to probe for other, as-yet-undiscovered binding partners and enzyme targets. By resisting degradation, the analog can accumulate to higher effective concentrations and interact with proteins that might have a lower affinity for the transient, natural molecule.
Future research will likely employ chemical proteomics approaches to identify these unknown targets. This could involve the synthesis of this compound analogs bearing affinity tags or photo-crosslinking groups. These modified probes could be used to "fish out" interacting proteins from cell lysates, which can then be identified by mass spectrometry. The identification of novel binding partners will be crucial for uncovering new regulatory pathways and cellular functions influenced by myo-inositol 1,4-bisphosphate.
Table 2: Known and Potential Enzyme Interactions of myo-Inositol 1,4-bisphosphate and its Thio-analog
| Compound | Enzyme | Interaction Type | Consequence | Reference |
| myo-Inositol 1,4-bisphosphate | myo-Inositol-1,4-bisphosphate 1-phosphatase | Substrate | Hydrolysis to myo-inositol 4-phosphate | nih.govwikipedia.org |
| This compound | myo-Inositol-1,4-bisphosphate 1-phosphatase | Potential Inhibitor/Poor Substrate | Resistance to hydrolysis, potential for pathway modulation | nih.govnih.gov |
| This compound | Undiscovered binding proteins | Unknown | Potential for novel pathway discovery | - |
Elucidation of Complex Inositol Pyrophosphate Networks Using Phosphorothioate Probes
The inositol phosphate signaling system is further complicated by the existence of inositol pyrophosphates (PP-InsPs), which are highly phosphorylated inositols containing one or more pyrophosphate moieties. These molecules are key regulators of diverse cellular processes, including phosphate homeostasis and energy metabolism. nih.govnih.govmdpi.com There is significant crosstalk between the metabolism of inositol phosphates and inositol pyrophosphates, forming a complex regulatory network.
This compound, by virtue of its stability, can be used as a probe to perturb this network and study the resulting changes in the levels of various inositol pyrophosphates. By resisting dephosphorylation, it may alter the substrate availability for the kinases that generate higher phosphorylated inositols and pyrophosphates. This can help to delineate the intricate feedback and feedforward loops that govern the entire inositol phosphate and pyrophosphate signaling cascade.
For example, by introducing this compound into cells or cell extracts, researchers can monitor the subsequent changes in the profiles of other inositol phosphates and pyrophosphates using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. This will provide valuable information on the hierarchical relationships and regulatory connections between different nodes of this complex signaling network.
Development of this compound and Analogs as Chemical Biology Tools
The development of this compound and its future analogs represents a significant contribution to the chemical biology toolbox for studying inositol signaling. nih.gov As stable mimics of an endogenous signaling molecule, they allow for the controlled perturbation of specific pathways.
The core utility of this compound lies in its ability to act as a phosphatase-resistant agonist or antagonist at the binding sites of myo-inositol 1,4-bisphosphate. This allows researchers to study the consequences of sustained activation or inhibition of these targets without the complication of rapid metabolic degradation.
Future developments in this area will focus on expanding the repertoire of these chemical tools. This includes the synthesis of analogs with a range of properties, such as:
Fluorescently labeled analogs for live-cell imaging.
Analogs with photo-activatable or "caged" groups to allow for precise spatiotemporal control of their activity.
Analogs with reactive groups for covalent labeling and identification of binding partners.
Analogs with improved cell permeability to facilitate their use in living organisms.
By creating a diverse toolkit of this compound-based probes, researchers will be better equipped to unravel the intricate roles of inositol phosphate signaling in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
